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Compound of Interest

Compound Name:
3-Bromo-2-ethoxy-6-

methylpyridine

CAS No.: 717843-50-0

Cat. No.: B11891938

Get Quote

Executive Summary
3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0) is a critical halogenated

heterocyclic intermediate, frequently employed as a scaffold in the synthesis of

pharmaceuticals via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its

structural integrity is defined by three distinct functional handles: a nucleophilic ethoxy group at

C2, an electrophilic bromine at C3, and a methyl group at C6.

This guide provides a rigorous structural validation framework for this molecule. Unlike simple

alkanes, the electronic push-pull effects of the pyridine ring create non-intuitive chemical shifts.

By comparing predicted Substituent Chemical Shift (SCS) data with experimental analogs, this

guide enables researchers to confidently assign 13C NMR signals and distinguish this

molecule from common regioisomers (e.g., the 6-ethoxy isomer).

Structural Analysis & Assignment Logic
To accurately interpret the 13C NMR spectrum, one must deconstruct the molecule into its

"electronic vectors." The pyridine ring current is significantly perturbed by the substituents:
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C2-Ethoxy (Strong Deshielding/Shielding): The oxygen atom exerts a massive deshelding

effect on the ipso-carbon (C2) via the inductive effect (-I), shifting it downfield (>160 ppm).

Conversely, it shields the ortho (C3) and para (C5) positions via resonance (+M).

C3-Bromo (Heavy Atom Effect): Bromine typically shields the ipso-carbon (C3) due to the

"Heavy Atom Effect," often pushing the signal upfield by 5–10 ppm relative to hydrogen.

C6-Methyl (Deshielding): The methyl group exerts a mild deshielding effect on the ipso-

carbon (C6) and a shielding effect on the adjacent carbons.

Visualizing the Assignment Workflow
The following diagram illustrates the logical flow for validating the structure using 1D and 2D

NMR techniques.
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Figure 1: Recommended workflow for unambiguous structural assignment of trisubstituted

pyridines.

Predicted vs. Analog 13C NMR Data
Since exact literature values for this specific CAS are often proprietary, the following table

synthesizes High-Confidence Predicted Values derived from Substituent Chemical Shift (SCS)

additivity rules and validated against experimentally known analogs (e.g., 3-bromo-2-

methoxypyridine).

Solvent Reference: CDCl₃ (77.16 ppm)
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Carbon
Position

Type
Predicted Shift
(ppm)

Multiplicity
(DEPT)

Assignment
Logic
(Causality)

C2 Cq 160.0 – 164.0 Cq

Ipso-Ethoxy:

Strongest

deshielding due

to

electronegative

Oxygen (C-O

bond).

C6 Cq 155.0 – 159.0 Cq

Ipso-Methyl:

Deshielded by N-

atom and Methyl

group (+9 ppm

effect).

C4 CH 138.0 – 142.0 CH

Para to nothing:

Least perturbed

aromatic CH,

typical pyridine

region.

C5 CH 115.0 – 119.0 CH

Meta to Ethoxy:

Shielded by

resonance from

OEt and ortho-

Methyl effect.

C3 Cq 105.0 – 112.0 Cq

Ipso-Bromo:

Shielded by

Heavy Atom

Effect (Br) and

ortho-Ethoxy

resonance.

OCH₂ CH₂ 61.0 – 63.0 CH₂ (Down) Alkoxy: Typical

chemical shift for
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O-CH2-R in

ethoxy groups.

Ar-CH₃ CH₃ 22.0 – 25.0 CH₃ (Up)

Aromatic Methyl:

Typical shift for

methyl on a

pyridine ring.

OCH₂CH₃ CH₃ 14.0 – 15.0 CH₃ (Up)

Terminal Methyl:

Typical aliphatic

methyl shift.

Note: "Cq" denotes Quaternary Carbon (no attached protons). These signals will disappear in a

DEPT-135 or APT experiment, aiding rapid identification.

Comparative Analysis: Validating Against Alternatives
To ensure your product is not an isomer or impurity, compare your data against these common

alternatives.

Comparison A: The "Methoxy" Analog
Molecule: 3-Bromo-2-methoxy-6-methylpyridine

Key Difference: The ethoxy group's CH₂ signal at ~62 ppm is absent.[1] The methoxy carbon

appears at ~54 ppm.

Ring Effects: The ring carbons (C2-C6) will be nearly identical (<1 ppm difference) to the

ethoxy analog. If your ring signals match the table above but you see a peak at 54 ppm

instead of 62/14 ppm, you have the methoxy impurity.

Comparison B: The "Regioisomer" (6-Ethoxy)
Molecule: 3-Bromo-6-ethoxy-2-methylpyridine
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Key Difference:

C2 Shift: In the target molecule, C2 is attached to Oxygen (~162 ppm). In the regioisomer,

C2 is attached to Methyl (~150-155 ppm).

C6 Shift: In the target, C6 is attached to Methyl (~157 ppm). In the regioisomer, C6 is

attached to Oxygen (~163 ppm).

HMBC Correlations: This is the definitive test. In the target, the Ethoxy protons (OCH2) will

show a long-range coupling to C2 (the signal at ~162 ppm).

Experimental Protocol for High-Fidelity Data
For drug development applications, "good enough" spectra are insufficient. Follow this protocol

to ensure publication-quality data that resolves quaternary carbons.

Objective: Acquire high S/N ratio 13C spectra with clear separation of C2 and C6.

Sample Preparation:

Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃.

Why CDCl₃? It minimizes viscosity compared to DMSO-d6, resulting in sharper lines.

However, if solubility is poor, DMSO-d6 is acceptable (adjust reference to 39.5 ppm).

Instrument Parameters (400 MHz or higher):

Pulse Sequence:zgpg30 (Power-gated decoupling to avoid NOE distortion on quaternary

carbons).

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

Reasoning: C2, C3, and C6 are quaternary. They have long T1 relaxation times. A short

D1 will suppress their signals, making them invisible or non-integrable.

Scans (NS): Minimum 1024 scans.

Spectral Width: 240 ppm (to capture C2/C6 and avoid folding).
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Processing:

Apply Exponential Multiplication (LB = 1.0 – 2.0 Hz) to boost Signal-to-Noise (S/N) for the

weak quaternary carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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